N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenethyloxalamide
Description
N1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenethyloxalamide is a synthetic oxalamide derivative characterized by a hydroxyl group, a methylthio moiety, and a phenethyl substituent. Its structure comprises two amide-linked nitrogen atoms: the first is bonded to a branched hydroxy-methylthio-butyl chain, while the second is attached to a phenethyl group.
Properties
IUPAC Name |
N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(21,9-11-22-2)12-18-15(20)14(19)17-10-8-13-6-4-3-5-7-13/h3-7,21H,8-12H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKQVAIGKQBFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NCCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenethyloxalamide is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H23N3O3S
- Molecular Weight : 345.44 g/mol
The compound features a hydroxymethyl group, a methylthio group, and an oxalamide linkage, which are critical for its biological interactions.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : The presence of the oxalamide functional group has been linked to antimicrobial properties. Studies have shown that similar compounds exhibit effective inhibition against various bacterial strains, suggesting a potential for this compound in treating infections.
- Antitumor Effects : Preliminary investigations into the compound's antitumor properties suggest that it may induce apoptosis in cancer cells. This is likely due to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could play a role in its antimicrobial and antitumor activities. For instance, it might inhibit enzymes involved in the synthesis of essential biomolecules in pathogens or cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities in Related Compounds
| Compound Name | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | Disruption of cell wall synthesis | Murlykina et al., 2013 |
| Compound B | Antitumor | Induction of apoptosis | Mori et al., 2013 |
| Compound C | Enzyme Inhibition | Inhibition of DNA polymerase | Rashid et al., 2012 |
Case Study 1: Antimicrobial Efficacy
A study conducted by Murlykina et al. (2013) demonstrated that oxalamide derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship indicating that modifications to the side chains could enhance efficacy.
Case Study 2: Antitumor Activity
Research by Mori et al. (2013) examined a series of oxalamide compounds and their effects on human cancer cell lines. The findings suggested that these compounds could effectively induce apoptosis through mitochondrial pathways, thereby reducing tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxalamides are a versatile class of compounds with modifications at the N1 and N2 positions dictating their physicochemical and functional properties. Below is a detailed comparison with analogous compounds:
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (FAO/WHO Compound MS)
Structural Differences :
- N1 Substituent : The target compound features a hydroxy-methylthio-butyl group, whereas Compound MS has a methoxy-methylbenzyl group. The hydroxy and methylthio moieties in the target compound may enhance hydrogen bonding and sulfur-based reactivity compared to the methoxy group in MS.
- N2 Substituent : The target compound’s phenethyl group contrasts with MS’s pyridinylethyl group. The aromatic phenyl ring in the former could increase lipophilicity, while the pyridine ring in MS might improve solubility in polar matrices.
Functional Implications :
- Solubility : The hydroxy group in the target compound likely improves water solubility relative to MS’s methoxy group, which is more lipophilic.
- Stability : The methylthio group in the target compound may render it susceptible to oxidation, whereas MS’s methoxy group is chemically stable under most conditions .
- Bioactivity : Phenethyl groups are associated with flavor-enhancing properties (e.g., in apple volatiles, as seen in sulfur-containing aroma compounds like methanethiol ), while pyridine derivatives often exhibit pharmaceutical activity.
General Oxalamide Derivatives
- Substituent-Driven Properties: Compound N1 Group N2 Group Key Functional Traits Target Compound 2-Hydroxy-2-methyl-4-(methylthio)butyl Phenethyl High polarity (hydroxy), sulfur reactivity FAO/WHO Compound MS 2-Methoxy-4-methylbenzyl 5-Methylpyridin-2-ylethyl Enhanced solubility in polar solvents Ethyl 2-methylbutanoate Ethyl ester N/A High OAV (odor activity value) in apple aroma
- Research Findings: Sulfur-containing groups (e.g., methylthio) are critical in aroma compounds, as seen in apple volatiles like methanethiol and dimethyl sulfide, which exhibit low odor thresholds . This suggests the target compound’s methylthio group could contribute to flavor or fragrance applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
